N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-6-4-10(5-7-11)12-8-9-15-17-12/h4-9H,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFJARXRKUQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and pivalamide groups. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The phenyl group can be introduced through electrophilic aromatic substitution reactions, and the pivalamide group can be attached using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Research has indicated that compounds related to N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide exhibit significant antimalarial properties. A study highlighted the synthesis of hydroxamic acid derivatives that act as dual inhibitors of Plasmodium falciparum enzymes (PfA-M1 and PfA-M17), showcasing the potential of pyrazole-based compounds in combating malaria. The synthesized compounds demonstrated IC50 values indicating effective inhibition without cytotoxic effects on human cells .
Sigma-1 Receptor Ligands
Another area of application for pyrazole derivatives is their interaction with sigma-1 receptors. The structure-activity relationship (SAR) studies have shown that modifications in the acylamino groups can enhance the affinity of these compounds for sigma-1 receptors, which are implicated in various neurological disorders. The findings suggest that derivatives like this compound may serve as potent sigma-1 receptor antagonists with therapeutic potential in pain management .
Enzyme Inhibition Studies
Multi-target Inhibitors
this compound has also been evaluated for its inhibitory effects against several enzymes, including acetylcholinesterase and butyrylcholinesterase. A study reported that related compounds exhibited substantial inhibition rates (approximately 85% against certain targets), suggesting their potential use in treating conditions like Alzheimer's disease . Molecular docking studies further confirmed strong interactions with these enzymes, indicating a promising avenue for drug development.
| Compound | Target Enzyme | Inhibition (%) | Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | Acetylcholinesterase | 85% | -7.5 |
| This compound | Butyrylcholinesterase | 85% | -7.6 |
| N-(4-acetylphenyl)carbamothioylpivalamide | Urease | 73.8% | -6.5 |
| N-(4-acetylphenyl)carbamothioylpivalamide | Alpha-amylase | 57.9% | -5.9 |
This table summarizes the inhibitory effects of selected pyrazole derivatives on various enzymes, demonstrating their potential as multi-target inhibitors.
Synthesis and Characterization
The synthesis of this compound typically involves straightforward organic reactions, including acylation and coupling reactions with appropriate substrates such as pivaloyl chloride and substituted phenols or amines. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.
Comparison with Similar Compounds
Substitution Patterns on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
Role of the Pivalamide Group
The pivalamide group is a common motif in analogs due to its metabolic stability and steric bulk. Comparisons include:
- N-(3-Acetylphenyl)pivalamide : The pivaloyl group stabilizes the molecule against hydrolysis, allowing sustained activity in cellular assays .
- TNIK Inhibitors (Patent Examples) : Bulky chromenyl and indole substituents paired with pivalamide (e.g., Example 53 in ) suggest that the pivaloyl group aids in hydrophobic interactions with kinase targets .
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pivaloyl chloride with 4-(1H-pyrazol-3-yl)aniline. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of key functional groups and the overall structure.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interaction with various enzymes and cellular targets. The compound has been evaluated for its inhibitory effects against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound shows potent inhibitory activity against AChE and BChE, with inhibition percentages reaching approximately 85% for both enzymes. In contrast, the inhibition rates for urease and alpha-amylase were lower, at 73.8% and 57.9%, respectively .
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 85 |
| Butyrylcholinesterase | 85 |
| Urease | 73.8 |
| Alpha-amylase | 57.9 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The binding energies calculated were -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE, indicating strong interactions that contribute to its inhibitory effects .
Case Studies and Research Findings
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, suggesting its application in treating infections. For instance, derivatives of pyrazole compounds have been reported to exhibit significant activity against Escherichia coli and Staphylococcus aureus at low concentrations .
- Anticancer Potential : In vitro studies indicated that this compound may induce apoptosis in cancer cell lines by modulating apoptotic pathways. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action .
- Anti-inflammatory Properties : Other pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound may also possess similar properties .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide, and how are critical reaction parameters optimized?
Answer: The synthesis typically involves coupling reactions between pyrazole derivatives and pivalamide-containing precursors. Key steps include:
- Pyrazole Functionalization : Introducing substituents at the 3-position of the pyrazole ring via nucleophilic substitution or cross-coupling reactions.
- Amide Bond Formation : Reacting the functionalized pyrazole with pivaloyl chloride or activated pivalic acid derivatives under basic conditions (e.g., using triethylamine in anhydrous THF) .
- Optimization Parameters :
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for Suzuki-Miyaura couplings .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrazole and pivalamide moieties. Key signals include:
- Pyrazole C3 proton: δ 6.5–7.0 ppm (singlet).
- Pivalamide methyl groups: δ 1.2–1.4 ppm (singlet) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~275).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular geometry and intermolecular interactions of this compound?
Answer:
- Crystallization : Slow evaporation from ethanol/water yields single crystals suitable for diffraction.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data quality.
- Refinement with SHELXL :
- Validation : ORTEP diagrams (via WinGX) visualize thermal ellipsoids, while PLATON checks for voids and packing efficiency .
Q. What strategies address contradictions in reported biological activities of pyrazole-pivalamide derivatives, such as anticancer vs. anti-inflammatory effects?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Pyrazole Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition (e.g., TNIK inhibitors in cancer) .
- Pivalamide Rigidity : The bulky tert-butyl group may limit membrane permeability, affecting bioavailability .
- Assay Standardization :
- Use isogenic cell lines to control genetic variability.
- Compare IC₅₀ values under consistent conditions (e.g., 48-hour exposure, ATP concentration) .
Q. How does the electronic nature of pyrazole substituents influence regioselectivity in lithiation reactions of this compound?
Answer:
- Base Selection :
- n-BuLi at -20°C favors ortho-lithiation on the phenyl ring due to coordination with the pivalamide carbonyl.
- t-BuLi at -78°C targets pyrazole C5 via deprotonation, enabling electrophilic trapping (e.g., iodination) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution, guiding synthetic routes for regioselective functionalization .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
